Trimethyltin hydroxide

Catalog No.
S619378
CAS No.
56-24-6
M.F
C₃H₁₀OSn
M. Wt
181.83 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethyltin hydroxide

CAS Number

56-24-6

Product Name

Trimethyltin hydroxide

Molecular Formula

C₃H₁₀OSn

Molecular Weight

181.83 g/mol

InChI

InChI=1S/3CH3.H2O.Sn/h3*1H3;1H2;

InChI Key

UABRYPURASNHRO-UHFFFAOYSA-N

SMILES

C[Sn](C)C.O

Synonyms

Hydroxytrimethylstannane; Hydroxytrimethyltin; Trimethylhydroxytin; Trimethylstannanol; Trimethylstannyl Hydroxide

Canonical SMILES

C[Sn](C)C.O

The exact mass of the compound Trimethyltin hydroxide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Organotin Compounds - Trialkyltin Compounds - Trimethyltin Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Trimethyltin hydroxide (Me3SnOH) is a solid, coordination-polymeric organotin reagent widely utilized in advanced organic synthesis and pharmaceutical manufacturing. Unlike volatile organotin halides, it is a stable crystalline solid at room temperature that functions as a highly chemoselective Lewis acidic reagent[1]. Its primary procurement value lies in its ability to facilitate the mild hydrolysis of esters—particularly methyl esters—under neutral conditions without disturbing acid- or base-labile protecting groups or causing epimerization at adjacent stereocenters[2]. Additionally, it serves as a critical, easily handled precursor for synthesizing trimethylstannyl derivatives used in palladium-catalyzed Stille cross-coupling reactions.

Substituting trimethyltin hydroxide with generic bases (e.g., LiOH, NaOH) or alternative organotins often results in catastrophic synthetic failures when handling complex substrates. Standard alkaline saponification frequently causes unwanted epimerization of alpha-chiral centers (such as in peptides) and premature cleavage of base-sensitive protecting groups like Fmoc or TES [1]. Conversely, attempting to substitute Me3SnOH with triphenyltin hydroxide (Ph3SnOH) or bis(tributyltin) oxide (TBTO) leads to severely reduced yields and protracted reaction times, as the bulky phenyl and butyl groups sterically hinder the tin center's interaction with the ester carbonyl [2]. Furthermore, substituting with trimethyltin chloride (Me3SnCl) introduces severe handling hazards; the chloride is a highly volatile, malodorous liquid that readily fumes and hydrolyzes, whereas the hydroxide is a stable, easily weighable solid coordination polymer.

Chemoselectivity in Sensitive Ester Cleavage

When cleaving methyl esters in complex, sensitive molecules such as Fmoc-protected amino esters, standard bases often trigger unwanted deprotection or epimerization. Trimethyltin hydroxide enables near-quantitative hydrolysis under mild conditions. In comparative studies, Me3SnOH achieved a 95% yield in the hydrolysis of Fmoc-protected amino esters, whereas alternative mild methods (such as Calcium Iodide/NaOH) yielded only 81% and risked partial deprotection [1].

Evidence DimensionHydrolysis yield of Fmoc-protected amino esters
Target Compound Data95% yield with complete retention of stereochemical integrity
Comparator Or BaselineCalcium Iodide/NaOH (81% yield) or standard alkaline bases (causes epimerization/Fmoc cleavage)
Quantified Difference14% higher yield with absolute preservation of base-labile protecting groups
ConditionsNeutral to mildly basic conditions, 1,2-dichloroethane solvent

Procuring this specific reagent is mandatory for peptide and complex natural product synthesis where standard saponification destroys the target molecule.

Steric Advantage Over Bulky Organotin Analogs

The efficacy of organotin-mediated hydrolysis is highly dependent on the steric bulk surrounding the tin center. For the directed hydrolysis of beta-hydroxy methyl esters, trimethyltin hydroxide provides excellent chelation-controlled cleavage, achieving yields of 84-95%. In contrast, triphenyltin hydroxide exhibits significantly lower efficacy due to the severe steric hindrance imposed by its three phenyl groups, which physically blocks the requisite coordination to the ester carbonyl[1].

Evidence DimensionHydrolysis efficacy for sterically hindered beta-hydroxy methyl esters
Target Compound Data84-95% yield
Comparator Or BaselineTriphenyltin hydroxide (low to negligible yield)
Quantified DifferenceNear-quantitative conversion vs. practical reaction failure
ConditionsChelation-controlled hydrolysis conditions

Buyers must select the trimethyltin variant over cheaper or less toxic triphenyl/tributyl alternatives to ensure the reaction actually proceeds on hindered substrates.

Processability and Handling Safety vs. Trimethyltin Chloride

Trimethyltin chloride is a highly volatile, malodorous liquid or low-melting solid that fumes in air and rapidly hydrolyzes, making stoichiometric weighing and benchtop handling exceptionally hazardous and difficult. Trimethyltin hydroxide, however, forms an infinite linear coordination polymer in the solid state, resulting in a stable, easily weighable white crystalline powder with a melting/sublimation point of 118 °C [1]. This polymeric structure dramatically reduces vapor pressure and inhalation risk during routine laboratory operations.

Evidence DimensionPhysical state and volatility
Target Compound DataStable solid coordination polymer (mp 118 °C)
Comparator Or BaselineTrimethyltin chloride (volatile, fuming, highly susceptible to ambient moisture)
Quantified DifferenceElimination of fuming and significant reduction in vapor-phase inhalation risk during weighing
ConditionsStandard ambient laboratory temperature and pressure

Procuring the hydroxide form drastically simplifies handling, reduces acute exposure risks, and improves stoichiometric precision during scale-up.

Acceleration of Ester Cleavage via Microwave Irradiation

While standard thermal hydrolysis with trimethyltin hydroxide can take 3 to 6 hours, the reagent is highly compatible with microwave-assisted synthesis protocols. When applied to the cleavage of methyl esters in complex N1-acylated indole syntheses, microwave irradiation (130 °C in 1,2-dichloroethane) accelerated the reaction rate by approximately 50-fold, reducing reaction times to just 5–10 minutes while maintaining consistently high and reproducible yields of ~80% without concurrent N-deacylation [1].

Evidence DimensionReaction time and yield under microwave vs. conventional heating
Target Compound Data5–10 minutes (~80% yield) under microwave irradiation
Comparator Or Baseline3–6 hours under conventional heating
Quantified Difference50-fold acceleration in reaction time with preserved chemoselectivity
ConditionsMicrowave irradiation at 130 °C in 1,2-dichloroethane

Demonstrates that this reagent can be integrated into high-throughput or accelerated process workflows without degrading the substrate.

Late-Stage Peptide Synthesis and Modification

Because trimethyltin hydroxide prevents the epimerization of alpha-chiral centers and leaves base-labile groups (like Fmoc) intact, it is a highly effective reagent for the late-stage cleavage of C-terminal methyl esters in complex peptide synthesis [1]. It is especially valuable when handling epimerization-prone C-terminal cysteines or acid-sensitive farnesyl groups.

Total Synthesis of Complex Macrolides and Natural Products

In the total synthesis of complex polyene macrolides and highly functionalized natural products, standard saponification often destroys remote functional groups. Trimethyltin hydroxide provides chelation-controlled, chemoselective hydrolysis of specific methyl and ethyl esters without compromising the structural integrity of the broader molecule [2].

Manufacture of Trimethylstannyl Cross-Coupling Reagents

Trimethyltin hydroxide serves as an easily handled, solid-state precursor for the synthesis of various trimethylstannyl derivatives used in palladium-catalyzed Stille cross-coupling reactions [3]. Procuring the hydroxide avoids the severe volatility and fuming hazards associated with handling trimethyltin chloride during large-scale reagent preparation.

UNII

10ALT8DJ2V

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

56-24-6

Wikipedia

Trimethyltin hydroxide

Dates

Last modified: 08-15-2023

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